molecular formula C18H18 B093669 1,4,7,8,11,12-Hexahydrobenz[a]anthracene CAS No. 16434-61-0

1,4,7,8,11,12-Hexahydrobenz[a]anthracene

Cat. No.: B093669
CAS No.: 16434-61-0
M. Wt: 234.3 g/mol
InChI Key: NSKWUXQEILRFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,8,11,12-Hexahydrobenz[a]anthracene (C₁₈H₁₈) is a partially hydrogenated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). Hydrogenation reduces aromaticity in specific rings, altering electronic properties, solubility, and reactivity. This structural modification enhances stability compared to fully aromatic PAHs, making it relevant in materials science and pharmaceutical research . Its hydrogenated framework may influence interactions in biological systems, such as reduced metabolic activation pathways linked to carcinogenicity in non-hydrogenated analogs .

Properties

CAS No.

16434-61-0

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,4,7,8,11,12-hexahydrobenzo[a]anthracene

InChI

InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,9-10H,5-8,11-12H2

InChI Key

NSKWUXQEILRFDE-UHFFFAOYSA-N

SMILES

C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3

Canonical SMILES

C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3

Synonyms

1,4,7,8,11,12-Hexahydrobenz[a]anthracene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Structure Features Molecular Weight Key Electronic Traits
1,4,7,8,11,12-Hexahydrobenz[a]anthracene Six hydrogenated positions (non-aromatic rings) 234.34 g/mol Reduced π-conjugation; higher HOMO-LUMO gap
7,12-Dimethylbenz[a]anthracene (DMBA) Methyl groups at positions 7 and 12 256.34 g/mol Enhanced electrophilicity; K-region activation
Dibenz[a,h]anthracene Five fused aromatic rings 278.35 g/mol Extended π-system; high carcinogenicity
7-Thia-1,4,6,8-tetraazabenzo[de]anthracene Heteroatom substitutions (N, S) Variable Polarizable electron-deficient system

Key Insights :

  • Hydrogenation in Hexahydrobenz[a]anthracene disrupts aromaticity, lowering photochemical reactivity compared to fully aromatic analogs like Dibenz[a,h]anthracene .
  • Methylation (e.g., DMBA) increases steric bulk and metabolic activation, correlating with tumorigenic activity .
  • Heteroatom incorporation (e.g., S, N) alters charge distribution, enabling applications in optoelectronics .

Key Insights :

  • DMBA’s carcinogenicity arises from metabolic conversion to diol-epoxides, a pathway less feasible in hydrogenated analogs .
  • Hydrogenation likely reduces enzymatic recognition, slowing microbial degradation compared to anthracene .

Spectroscopic and Interaction Properties

Compound UV-Vis Absorption Fluorescence Features Non-Covalent Interactions
Hexahydrobenz[a]anthracene Blue-shifted λmax Broadened emission due to reduced π* Weaker aromatic stacking
Anthracene λmax = 391 nm Sharp exciplex bands Strong π-π interactions
Carbazole Near-UV absorption High quantum yield Hydrogen-bonding with amides

Key Insights :

  • Hexahydrobenz[a]anthracene’s hydrogenated rings weaken π-π stacking, impacting solubility and crystallinity .
  • Anthracene’s exciplex emission is quenched in derivatives with electron-donor groups (e.g., N,N-dimethylaniline) .

Research Implications

  • Pharmaceuticals : Hexahydrobenz[a]anthracene’s reduced reactivity may lower toxicity, offering a scaffold for drug design .
  • Environmental Science : Hydrogenated PAHs may persist longer in ecosystems due to slower degradation .
  • Materials : Heteroatom-modified analogs (e.g., thia-/aza-anthracenes) show promise in organic semiconductors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.